
6-(2-bromophenyl)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
6-(2-bromophenyl)pyrimidine-2,4(1H,3H)-dione, also known as 6-BPD, is a pyrimidine-based compound that has been studied for its potential applications in scientific research. 6-BPD is a versatile compound that can be used for a variety of purposes, including as a fluorescent label, an antioxidant, and a catalyst. It has been widely studied for its potential applications in drug delivery, cancer therapy, and other biomedical applications.
Aplicaciones Científicas De Investigación
6-(2-bromophenyl)pyrimidine-2,4(1H,3H)-dione has been studied for its potential applications in a variety of scientific research areas. It has been used as a fluorescent label for imaging and tracking of cells and molecules, as an antioxidant for protecting cells from oxidative stress, and as a catalyst for the synthesis of organic compounds. Additionally, this compound has been studied for its potential applications in drug delivery, cancer therapy, and other biomedical applications.
Mecanismo De Acción
Target of Action
Similar compounds such as pyrazolo pyrimidine derivatives have been found to inhibit cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .
Mode of Action
If it acts similarly to the aforementioned pyrazolo pyrimidine derivatives, it may inhibit cdk2, thereby disrupting the cell cycle and potentially leading to cell death .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
If it acts similarly to the aforementioned pyrazolo pyrimidine derivatives, it may lead to cell cycle arrest and potentially cell death .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(2-bromophenyl)pyrimidine-2,4(1H,3H)-dione has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it is relatively inexpensive and can be stored for long periods of time without degradation. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is not very photostable, which can make it difficult to use in imaging applications.
Direcciones Futuras
The potential future directions for 6-(2-bromophenyl)pyrimidine-2,4(1H,3H)-dione research are numerous. It could be used as a fluorescent label for imaging and tracking of cells and molecules, as an antioxidant for protecting cells from oxidative stress, and as a catalyst for the synthesis of organic compounds. Additionally, it could be used for drug delivery, cancer therapy, and other biomedical applications. Furthermore, it could be used to develop new materials for use in a variety of applications, such as nanomaterials and polymers. Finally, it could be used to develop new methods for synthesizing other compounds, such as chiral compounds and polycyclic aromatic hydrocarbons.
Propiedades
IUPAC Name |
6-(2-bromophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSDJXAOIAMEFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)NC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



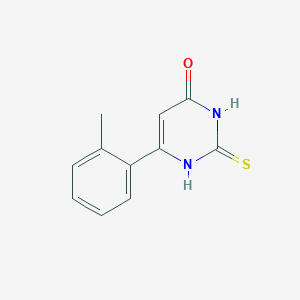
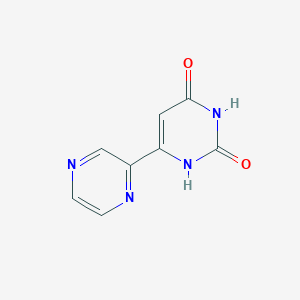


![6-[4-(Propan-2-yloxy)phenyl]pyrimidin-4-amine](/img/structure/B1466933.png)

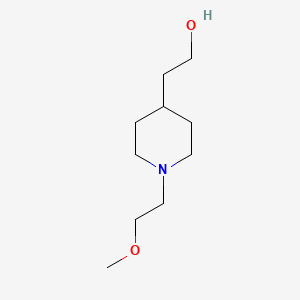
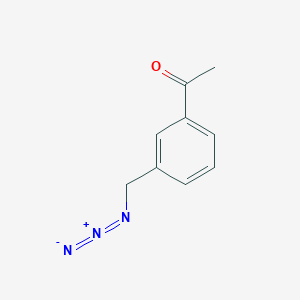
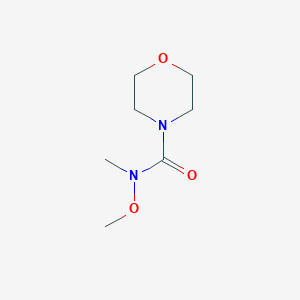
![(R)-4-[3-(4-Bromophenyl)-1H-pyrazol-4-ylmethyl]-2-methyl-1-(5-trifluoromethyl-pyridin-2-yl)-piperazine](/img/structure/B1466940.png)
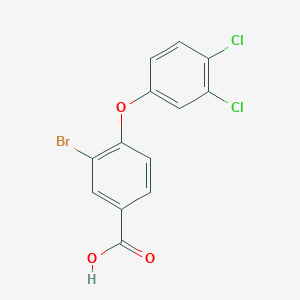
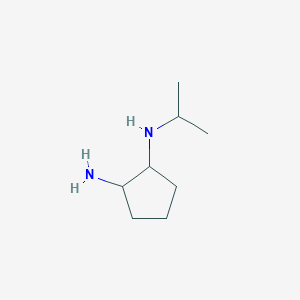
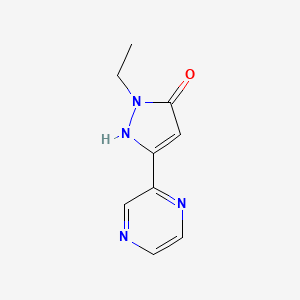
![N-[(2-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1466945.png)